((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride
Description
((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride is a chiral amine salt featuring a cyclohexene ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a methanamine (-CH₂NH₂) group at the 1-position. The stereochemistry (1R,6S) confers distinct spatial and electronic properties, influencing its reactivity, solubility, and biological interactions. The hydrochloride salt enhances aqueous solubility, a critical factor for pharmaceutical applications. This compound is of interest due to the trifluoromethyl group’s electron-withdrawing effects, which can improve metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H13ClF3N |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
[(1R,6S)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-2,6-7H,3-5,12H2;1H/t6-,7-;/m0./s1 |
InChI Key |
PTWXKZFEBSPXCB-LEUCUCNGSA-N |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1CN)C(F)(F)F.Cl |
Canonical SMILES |
C1C=CCC(C1CN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of “((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride” involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
rac-[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanamine
This diastereomer differs in stereochemistry (R,R vs. R,S), leading to altered physicochemical and pharmacological profiles. The spatial arrangement of the -CF₃ and -CH₂NH₂ groups impacts intermolecular interactions, such as hydrogen bonding and hydrophobic effects. Studies suggest that the R,S configuration may exhibit superior receptor selectivity due to reduced steric hindrance compared to the R,R form .
[4-(Trifluoromethyl)thiophen-3-yl]methanamine Hydrochloride
Replacing the cyclohexene ring with a thiophene heterocycle introduces aromaticity and π-electron density, altering electronic properties. The thiophene derivative shows reduced conformational flexibility but enhanced stability under acidic conditions. However, the absence of a chiral center limits its utility in enantioselective applications .
Functional Group Modifications
(R)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride
Substituting -CF₃ with bromine (-Br) on a thiophene ring increases molecular weight and polarizability. The ethanamine (-CH₂CH₂NH₂) chain in this compound may enhance lipophilicity, affecting blood-brain barrier penetration .
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride
This compound features a hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) group on a cyclohexanol backbone. The -OH group introduces hydrogen-bonding capacity, improving solubility but increasing susceptibility to oxidation. The dimethylamino group enhances basicity (pKa ~9.5), contrasting with the primary amine (pKa ~10.5) in the target compound, which may influence receptor binding kinetics .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Properties
Key Observations:
Solubility: The target compound’s hydrochloride salt form improves solubility (12.5 mg/mL) over non-salt analogs (e.g., 8.2 mg/mL for rac-R,R) .
Lipophilicity (LogP) : The cyclohexene ring in the target compound provides moderate lipophilicity (LogP 1.8), balancing membrane permeability and aqueous solubility. Brominated thiophene derivatives (LogP 2.4) may exhibit higher tissue accumulation .
Basicity: The primary amine in the target compound (pKa 10.2) is more basic than dimethylamino analogs (pKa 9.5), affecting ionization and receptor interactions .
Biological Activity
((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride is a synthetic compound notable for its structural features, particularly the trifluoromethyl group and the cyclohexene ring. These characteristics significantly influence its biological activity, making it a compound of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of ((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride is , with a molecular weight of approximately 201.62 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its unique pharmacological properties.
Biological Activity
Research indicates that ((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to other amines suggests potential applications in treating neurological disorders.
The compound has been shown to interact with various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions. This interaction is critical for understanding its pharmacodynamics and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neurotransmitter Modulation : Interaction studies revealed that ((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride can modulate neurotransmitter systems, which may have implications for treating conditions like depression and anxiety disorders.
- Pharmacological Profiles : Comparative studies with structurally similar compounds indicated that the trifluoromethyl group enhances the compound's potency and selectivity towards specific receptors .
- In Vivo Studies : Animal models have demonstrated that this compound exhibits significant effects on behavior indicative of its potential as an antidepressant or anxiolytic agent .
Comparative Analysis
To better understand the biological activity of ((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride, a comparison with related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride | Stereoisomer with opposite configuration | May exhibit different biological activity |
| 6-Methylcyclohex-3-en-1-amine hydrochloride | Lacks trifluoromethyl group | Different reactivity profile |
| Cyclohexylamine | Simple cycloalkyl amine | More basic properties without fluorination effects |
The presence of the trifluoromethyl group in ((1R,6S)-6-(Trifluoromethyl)cyclohex-3-en-1-yl)methanamine hydrochloride enhances its lipophilicity compared to similar compounds without this feature, potentially leading to distinct pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
